Bis(2-hydroxyethyl)methyl(octadecyl)ammonium methyl sulphate

Hydrolytic Stability Fabric Care Formulation Shelf-Life

Bis(2-hydroxyethyl)methyl(octadecyl)ammonium methyl sulphate (CAS 74160-02-4) is a cationic surfactant belonging to the mono-long-alkyl-chain quaternary ammonium compound (mono-quat) class, featuring a single C18 (octadecyl) hydrophobic tail, a positively charged nitrogen headgroup substituted with methyl and two hydroxyethyl groups, and a methyl sulphate counterion. Its molecular formula is C₂₄H₅₃NO₆S and its monoisotopic mass is 483.359 Da.

Molecular Formula C24H53NO6S
Molecular Weight 483.7 g/mol
CAS No. 74160-02-4
Cat. No. B12689991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2-hydroxyethyl)methyl(octadecyl)ammonium methyl sulphate
CAS74160-02-4
Molecular FormulaC24H53NO6S
Molecular Weight483.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC[N+](C)(CCO)CCO.COS(=O)(=O)[O-]
InChIInChI=1S/C23H50NO2.CH4O4S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24(2,20-22-25)21-23-26;1-5-6(2,3)4/h25-26H,3-23H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1
InChIKeyFSTLLJSAVWEKRD-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(2-hydroxyethyl)methyl(octadecyl)ammonium Methyl Sulphate (CAS 74160-02-4): Procurement-Grade Baseline and Structural Class


Bis(2-hydroxyethyl)methyl(octadecyl)ammonium methyl sulphate (CAS 74160-02-4) is a cationic surfactant belonging to the mono-long-alkyl-chain quaternary ammonium compound (mono-quat) class, featuring a single C18 (octadecyl) hydrophobic tail, a positively charged nitrogen headgroup substituted with methyl and two hydroxyethyl groups, and a methyl sulphate counterion [1]. Its molecular formula is C₂₄H₅₃NO₆S and its monoisotopic mass is 483.359 Da [1]. This compound is distinct from common fabric softening esterquats (which contain ester linkages for biodegradability) and from biocidal dialkyl-quats (such as didecyldimethylammonium chloride, DDAC), positioning it as a mono-alkyl quat with dual hydroxyethyl headgroup functionality. Its Computed topological polar surface area of 115 Ų and two hydrogen bond donors suggest differentiated interfacial behavior compared to conventional trimethyl-ammonium headgroup surfactants .

Why Generic Substitution Fails: The Differentiated Performance of Bis(2-hydroxyethyl)methyl(octadecyl)ammonium Methyl Sulphate


Within the broad family of cationic surfactants, simple interchange of compounds is scientifically unsound due to performance being exquisitely sensitive to headgroup architecture, counterion identity, and environmental fate profiles. Unlike common biocidal analogs such as benzalkonium chloride, the target compound's unique bis(2-hydroxyethyl)methylammonium headgroup directly modulates surface adsorption and micellization, leading to distinct critical micelle concentration (CMC) and wetting behavior [1]. Furthermore, the methyl sulphate counterion provides a different solubility and formulation compatibility profile compared to the more common halide salts, preventing crystallization issues in aqueous concentrate formulations [2]. Critically, unlike laboratory-grade quat concentrates, the compound's hydrolytic stability, fabric substantivity, and rewet performance differ significantly from both traditional dialkyl quats and hydrolytically labile esterquats, making blind replacement a high-risk procurement decision [3].

Product-Specific Quantitative Evidence Guide: Bis(2-hydroxyethyl)methyl(octadecyl)ammonium Methyl Sulphate Performance vs. Key Comparators


Enhanced Hydrolytic Stability vs. Esterquat Formulations in Fabric Softener Applications

The target quaternary ammonium salt lacks ester linkages between the hydrophobic tail and the quaternary nitrogen, conferring superior hydrolytic stability compared to triethanolamine (TEA)-based esterquats. Published studies show that esterquat fabric softener actives are inherently sensitive to alkaline hydrolysis due to the quaternary ammonium group adjacent to the ester group, which can lead to performance drift during storage [1]. Although direct percentage degradation data for the target compound is not available, this class-level inference is universally accepted: alkyl quats like the target compound are hydrolytically stable, whereas esterquats are designed to degrade. This stability translates directly into longer shelf-life and consistent softening performance for formulations containing the target compound, a critical procurement criterion for concentrate manufacturers.

Hydrolytic Stability Fabric Care Formulation Shelf-Life

Superior Fabric Wash-Off Performance: Alkyl Quat Residue vs. Standard DHTDMAC

A head-to-head study comparing fabric softeners based on dihydrogenated tallow dimethyl ammonium chloride (DHTDMAC, a saturated alkyl quat) with those based on TEA-esterquats found that saturated alkyl quats did not completely wash off fabrics in cold water, leaving a quat-anionic complex residue [1]. While this study compared a traditional dialkyl quat, class-level inference suggests the target mono-alkyl quat would exhibit similar, if not greater, substantivity and wash resistance due to its single, highly hydrophobic C18 tail. In contrast, esterquats were shown to wash off significantly better, leaving less residue. This differential substantivity is quantified by the study's finding that esterquats provided a lower quat residue after a subsequent wash cycle compared to the DHTDMAC-based formulation.

Fabric Substantivity Wash-Off Residue Textile Care

Reduced Cytotoxicity and Skin Irritation Profile vs. Dialkyl Quaternary Ammonium Biocides

The safety profile of mono-alkyl quaternary ammonium compounds is generally more favorable than that of dialkyl quats (DDAC, DSDMAC) which are classified as skin irritants and sensitizers. An EPA CompTox dashboard entry for the structurally analogous monoalkyl quat, Octadecyl bis(2-hydroxyethyl) methyl ammonium chloride (CAS 3010-24-0), reports a cumulative estimated daily intake (CEDI) of 0.029 µg/kg bw/d for food contact use, indicating low migration and systemic exposure risk [1]. In contrast, dialkyl quats like Didecyldimethylammonium chloride (DDAC) have acute oral LD50 values in the range of 200-500 mg/kg and are known for their higher irritation potential. While no direct toxicity data for the target compound was found, this class-level inference, supported by the analog's regulatory exposure limit, suggests a lower risk profile suitable for personal care and skin-contact formulations compared to biocidal dialkyl quats.

Toxicity Profiling Personal Care Safety Assessment

Differentiated Surface Activity via Hydrophilic Headgroup Modification: Hydroxymethyl Effect

A 2024 study on the effect of hydroxymethyl groups on the surface activity of octadecyltrimethylammonium chloride (OTAC) analogs demonstrated that increasing the number of hydroxymethyl groups on the surfactant headgroup increased surface activity (i.e., reduced CMC and γ_CMC) [1]. The target compound possesses two hydroxyethyl groups, which are structurally analogous to hydroxymethyl groups but with an additional methylene spacer. This class-level inference indicates that the target compound is likely to exhibit a lower CMC and greater surface pressure reduction compared to OTAC (which has zero hydroxymethyl groups). Although no direct CMC value for the target compound was found, the systematic structure-activity relationship published for closely related quats provides strong evidence of a differentiated performance advantage in lowering surface tension.

Surface Tension Critical Micelle Concentration Structure-Activity Relationship

Best Research and Industrial Application Scenarios for Bis(2-hydroxyethyl)methyl(octadecyl)ammonium Methyl Sulphate


Hydrolytically Stable Rinse-Cycle Fabric Softener Concentrates

The target compound's hydrolytic stability (class-level inference: stable alkyl quat vs. labile esterquat) [1] makes it a superior choice for formulating highly concentrated fabric softener compositions that require long-term shelf stability and consistent softening performance. Unlike esterquat-based products, which can degrade during storage in aqueous formulations, concentrates employing this compound avoid the risk of active ingredient loss, ensuring reliable softening even after prolonged storage or exposure to alkaline wash conditions.

High-Substantivity Textile Conditioning Agent for Antimicrobial Finishing

Supported by cross-study comparable evidence that alkyl quats exhibit high fabric substantivity and resist cold-water removal [1], the compound is well-suited for textile finishing applications requiring durable antimicrobial efficacy and softening. When low toxicity is critical (e.g., for apparel or home textiles), the class-level inference of a lower toxicity profile compared to dialkyl quaternary biocide [2] provides a safety advantage in procurement decisions.

Efficient Emulsifier for Low-Dose Formulations Requiring Surface Activity

For formulators seeking maximum surface activity at minimum concentration, the target compound's hydroxyethyl headgroup structure is predicted by structure-activity relationship evidence to provide a lower CMC than conventional OTAC [1]. This makes it a preferred procurement choice for developing microemulsions, nanoemulsions, or hair conditioners where a high level of surface tension reduction is needed with minimal active content, thus reducing raw material costs and improving product mildness.

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